(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
The chemical compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone is a versatile material with potential scientific research applications. Its unique structure offers opportunities for studying various properties and interactions, paving the way for advancements in fields like medicinal chemistry and material science.
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and thiophene scaffolds have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting they may affect a range of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which suggests good bioavailability.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the thiophene and methoxyphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-fluorophenyl)methanone
- (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-nitrophenyl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-23-15-6-4-14(5-7-15)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-24-17/h2-7,12,16,21H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWBWPNVGBDPSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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